6-Pentyl-2H-pyran-2-one, also known as 6-n-pentyl-alpha-pyrone, is a naturally occurring compound with the molecular formula and a molecular weight of approximately 166.217 g/mol. It is classified as a member of the pyranone family, characterized by its unique structure that features a six-membered ring containing both oxygen and carbon atoms. This compound has garnered attention due to its notable antifungal properties and its distinct coconut fragrance, making it valuable in various applications such as flavoring and fragrance industries .
6-Pentyl-2H-pyran-2-one exhibits significant biological activity, particularly as an antifungal agent. Studies have demonstrated its effectiveness against various plant pathogenic fungi, including those causing serious agricultural losses. For instance, it has been shown to inhibit the growth of pathogens such as Cylindrocarpon destructans and Peronophythora litchii, highlighting its potential as a natural pesticide . Additionally, it plays a role in plant-fungus interactions, possibly influencing plant defense mechanisms against fungal infections .
The synthesis methods for 6-pentyl-2H-pyran-2-one can be categorized into traditional chemical synthesis and biotechnological approaches:
6-Pentyl-2H-pyran-2-one finds diverse applications across several fields:
Research on interaction studies of 6-pentyl-2H-pyran-2-one has focused on its effects on fungal pathogens and potential synergistic effects with other compounds. For example, studies have indicated that this compound can enhance the sensitivity of certain fungi to other antifungal treatments, suggesting that it could be used in combination therapies to improve efficacy against resistant strains .
Several compounds are structurally similar to 6-pentyl-2H-pyran-2-one, each exhibiting unique properties and activities. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
5-Pentyl-2H-pyran-2-one | Pyranone | Similar antifungal activity but less potent |
6-Amyl-α-pyrone | Pyrone | Exhibits similar fragrance but different biological activity |
6-Hexyl-2H-pyran-2-one | Pyranone | Stronger aroma but less studied for antifungal properties |
4-Pentyl-2H-pyran-2-one | Pyranone | Less common; limited biological activity |
6-Pentyl-2H-pyran-2-one stands out due to its potent antifungal properties combined with its appealing fragrance profile, making it particularly useful in both agricultural and commercial applications .
6-Pentyl-2H-pyran-2-one (6-PP) is biosynthesized primarily through the polyketide pathway in Trichoderma fungi. Key studies on Trichoderma atroviride identified Pks1, an iterative type I polyketide synthase (PKS), as the core enzyme responsible for 6-PP production. This multifunctional enzyme contains ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoyl reductase (ER), and methyltransferase (MT) domains, though the MT domain appears non-functional in this context.
The biosynthesis begins with the iterative condensation of malonyl-CoA and acetyl-CoA units. Pks1 catalyzes chain elongation and reduction steps, followed by spontaneous cyclization to form the α-pyrone ring structure. Transcriptomic analyses revealed co-regulation of pks1 with adjacent genes encoding a C3H1-type zinc finger protein and lytic polysaccharide monooxygenase, suggesting tight coordination between 6-PP biosynthesis and environmental response mechanisms.
Gene deletion experiments demonstrated pks1's essential role:
Strain | 6-PP Production | Antifungal Activity Against Botrytis cinerea |
---|---|---|
Wild-type | 120 µg/g biomass | 85% inhibition |
Δpks1 mutant | 0 µg/g biomass | 32% inhibition |
This table illustrates the complete loss of 6-PP production and significant reduction in antifungal capacity upon pks1 deletion.
Comparative genomics across 25 Trichoderma species revealed evolutionary conservation of the pks1 biosynthetic gene cluster (BGC) in 6-PP-producing strains:
Species | BGC Presence | 6-PP Production Capacity |
---|---|---|
T. atroviride | + | High (100-150 µg/g) |
T. asperellum | + | Moderate (50-80 µg/g) |
T. gamsii | + | Low (20-30 µg/g) |
T. reesei | - | None |
T. virens | - | None |
Phylogenetic analysis showed clustering of Pks1 with pyrone-producing PKSs from Alternaria solani (solanapyrone) and Aspergillus niger (citreoviridin), indicating shared evolutionary origins for α-pyrone biosynthesis. The BGC's conservation correlates with ecological niche adaptation, as 6-PP producers demonstrate enhanced mycoparasitic capabilities against plant pathogens like Rhizoctonia solani.
While microbial fermentation remains the primary production method, chemical synthesis routes have been developed for industrial applications:
1.3.1 Sulfoxide-Mediated Synthesis
The patent WO2001051481A1 describes a scalable method using methyl hexanoate and dimethyl sulfoxide (DMSO):
1.3.2 Furfural-Based Synthesis
An alternative five-step route starts with furfural:
1.3.3 Industrial Fermentation Optimization
Large-scale microbial production employs T. atroviride strains under controlled conditions:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 25°C | +38% |
pH | 5.8 | +27% |
Dissolved O₂ | 40% saturation | +19% |
Carbon Source | Maltose | +42% |
These conditions yield 1.2 g/L 6-PP within 7 days, representing a 15-fold increase over wild-type strains.
The compound exerts profound effects on plant root development through its interaction with auxin transport systems. Research demonstrates that 6-Pentyl-2H-pyran-2-one modulates the expression and localization of PIN auxin-transport proteins in a concentration-dependent manner [1] [2]. The compound specifically affects PIN1, PIN2, PIN3, and PIN7 proteins, which are essential components of the polar auxin transport system responsible for root architectural development [5].
At concentrations of 75 μM, 6-Pentyl-2H-pyran-2-one significantly increases the expression of PIN1, PIN2, and PIN3 proteins, while PIN7 expression remains unaffected [2]. However, at higher concentrations of 150 μM, the compound demonstrates differential effects, with PIN1, PIN2, and PIN7 showing decreased fluorescence, while PIN3 maintains strong expression in the stele [2]. This concentration-dependent response suggests a sophisticated regulatory mechanism where the compound fine-tunes auxin transport based on physiological requirements.
PIN Protein | Localization | Expression at 75 μM 6-PP | Expression at 150 μM 6-PP | Primary Function |
---|---|---|---|---|
PIN1 | Stele | Significantly increased | Decreased fluorescence | Auxin efflux in vasculature |
PIN2 | Cortex and epidermal cells | Significantly increased | Decreased fluorescence | Auxin transport in epidermis |
PIN3 | Stele and columella | Significantly increased | Strong expression maintained | Auxin transport in root tip |
PIN7 | Stele and columella | No significant change | Decreased fluorescence | Auxin transport in stele |
The compound promotes lateral root formation through its interaction with specific auxin signaling components. TIR1, AFB2, and AFB3 auxin receptors, along with ARF7 and ARF19 transcription factors, mediate the lateral root response to 6-Pentyl-2H-pyran-2-one [1] [2]. This process involves the upregulation of auxin-responsive genes in regions of lateral root initiation, particularly enhancing the formation of early-stage lateral root primordia [2].
While promoting lateral root development, 6-Pentyl-2H-pyran-2-one simultaneously inhibits primary root growth [1] [2]. This dual effect creates a characteristic root architecture with reduced primary root length but increased lateral root density, optimizing the root system for nutrient acquisition and soil exploration [4].
The compound demonstrates complex interactions with ethylene signaling pathways, particularly through the ethylene response regulator EIN2. Research indicates that EIN2 modulates the primary root growth inhibition response to 6-Pentyl-2H-pyran-2-one, while the lateral root formation remains independent of ethylene signaling [1] [2].
The ethylene signaling component EIN2 plays a crucial role in mediating the primary root growth inhibition caused by 6-Pentyl-2H-pyran-2-one [1] [2]. Mutants lacking functional EIN2 show sustained primary root growth under growth-repressing concentrations of the compound, indicating that the ethylene response pathway is essential for this inhibitory effect [2].
Gene/Protein | Function | Response to 6-PP | Pathway | Effect on Root Development |
---|---|---|---|---|
TIR1 | Auxin receptor | Mediates lateral root response | Auxin signaling | Lateral root formation |
AFB2 | Auxin receptor | Mediates lateral root response | Auxin signaling | Lateral root formation |
AFB3 | Auxin receptor | Mediates lateral root response | Auxin signaling | Lateral root formation |
ARF7 | Transcription factor | Mediates lateral root response | Auxin signaling | Lateral root formation |
ARF19 | Transcription factor | Mediates lateral root response | Auxin signaling | Lateral root formation |
EIN2 | Ethylene response regulator | Modulates primary root sensing | Ethylene signaling | Primary root growth inhibition |
The compound orchestrates a complex interplay between auxin and ethylene signaling pathways. While lateral root formation depends on auxin signaling components, the primary root growth inhibition requires functional ethylene response machinery [1] [2]. This dual pathway regulation allows for precise control of root architecture development in response to microbial signals.
The effects of 6-Pentyl-2H-pyran-2-one on hormone signaling pathways demonstrate tissue-specific patterns. The compound affects auxin transport primarily in the stele and cortex tissues, while ethylene responses are more pronounced in the root meristem and elongation zones [2]. This spatial specificity ensures coordinated root development responses across different root tissues.
6-Pentyl-2H-pyran-2-one functions as a potent elicitor of systemic resistance in plants, activating defense mechanisms against various pathogens. The compound induces the expression of pathogenesis-related proteins and defense genes, establishing a primed state that enhances plant resistance to subsequent pathogen attacks [3] [6].
The compound triggers the upregulation of pathogenesis-related proteins in multiple plant species. In canola, PR1-1 defense gene expression is induced by 6-Pentyl-2H-pyran-2-one treatment [3]. Similarly, in tomato, the compound induces endochitinase production, which contributes to antifungal defense mechanisms [3]. These responses demonstrate the compound's ability to activate broad-spectrum defense pathways across different plant species.
Research reveals that lower concentrations of 6-Pentyl-2H-pyran-2-one are more effective in inducing systemic resistance than higher concentrations. At 1 mg/L, the compound provides considerable protection against Leptosphaeria maculans in canola, while 10 mg/L concentrations show reduced effectiveness [3]. This concentration-dependent response suggests that optimal defense induction occurs within specific physiological ranges.
Plant Species | Pathogen | Defense Response | Effective Concentration | Mechanism |
---|---|---|---|---|
Arabidopsis thaliana | Botrytis cinerea | Systemic resistance | 1 mg/L | Signal transduction |
Nicotiana tabacum | Tobacco mosaic virus | Systemic resistance | Not specified | Antiviral activity |
Tomato | Botrytis cinerea | PR protein induction | 10 mg/L | Endochitinase induction |
Canola | Leptosphaeria maculans | PR1-1 gene expression | 1 mg/L | Defense gene activation |
Litchi | Peronophythora litchii | Disease suppression | 43 μg/mL (EC50) | Direct antifungal activity |
The compound enhances plant antioxidant systems, contributing to stress tolerance and pathogen resistance. In tomato, treatment with 6-Pentyl-2H-pyran-2-one increases lycopene levels by 52%, enhancing the plant's antioxidant capacity [3]. This antioxidant enhancement provides additional protection against oxidative stress associated with pathogen infection.
Beyond inducing plant defenses, 6-Pentyl-2H-pyran-2-one demonstrates direct antifungal activity against various plant pathogens. The compound exhibits potent inhibitory effects on fungal growth, spore germination, and pathogen development [3] [6]. Against Peronophythora litchii, the compound shows an EC50 value of 43 μg/mL for growth inhibition, demonstrating significant antifungal potency [6].
Pathogen | Disease | Inhibition Type | Effective Concentration | Mode of Action |
---|---|---|---|---|
Fusarium oxysporum | Fusarium wilt | Growth inhibition | 25 mg/L (70% inhibition) | Metabolic disruption |
Botrytis cinerea | Gray mold | Mycelial growth | Variable | Cell wall interference |
Rhizoctonia solani | Root rot | Hyphal growth | Variable | Membrane disruption |
Peronophythora litchii | Downy blight | Sporangial germination | 43 μg/mL (EC50) | TOR pathway activation |
Aspergillus flavus | Aflatoxin contamination | Spore germination | Variable | Cellular dysfunction |
The compound activates specific molecular pathways that enhance plant resistance to pathogens. In Peronophythora litchii, 6-Pentyl-2H-pyran-2-one triggers the upregulation of Target of Rapamycin pathway-related genes, including PlCytochrome C and PlYY1 transcription factors [6]. This pathway activation compromises pathogen vegetative growth, sporulation, and virulence, demonstrating the compound's multifaceted approach to pathogen control.
Irritant